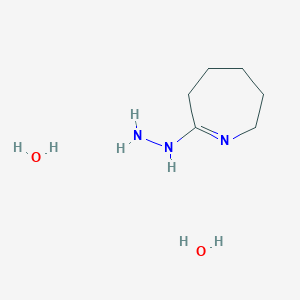

(2E)-Azepan-2-one hydrazone dihydrate

Description

(2E)-Azepan-2-one hydrazone dihydrate is a hydrazone derivative characterized by a seven-membered azepanone ring conjugated with a hydrazone group (-NH-N=C-) and two water molecules in its crystal lattice. Hydrazones are renowned for their biological and chemical versatility, largely attributed to the azomethine (C=N) group, which enables diverse reactivity and coordination capabilities . The dihydrate form enhances stability and solubility, critical for pharmaceutical and material science applications .

Properties

CAS No. |

31030-25-8 |

|---|---|

Molecular Formula |

C6H17N3O2 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazine;dihydrate |

InChI |

InChI=1S/C6H13N3.2H2O/c7-9-6-4-2-1-3-5-8-6;;/h1-5,7H2,(H,8,9);2*1H2 |

InChI Key |

IJJHGILSYZHGGI-UHFFFAOYSA-N |

SMILES |

C1CCC(=NCC1)NN.O.O |

Canonical SMILES |

C1CCC(=NCC1)NN.O.O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Hydrazones, including (2E)-azepan-2-one hydrazone dihydrate, have been synthesized for their antiviral properties. Research has demonstrated that certain hydrazone derivatives exhibit significant activity against HIV-1. For instance, compounds structurally related to azepan-2-one hydrazones have shown promising results in inhibiting viral replication, with some derivatives achieving low IC50 values indicating high potency . The mechanism of action often involves interaction with viral enzymes, making them potential candidates for drug development.

Anticancer Properties

The compound has also been investigated for its potential in cancer therapy. Studies indicate that hydrazone derivatives can inhibit cellular proliferation and tumor growth. Specifically, compounds similar to (2E)-azepan-2-one hydrazone dihydrate have been noted for their ability to target specific cancer pathways and reduce the viability of cancer cells in vitro . This suggests a therapeutic potential that warrants further investigation.

Materials Science

Synthesis of Functional Materials

(2E)-Azepan-2-one hydrazone dihydrate can serve as a precursor for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for creating catalysts and sensors. For example, the compound can be used in the development of metal-organic frameworks (MOFs), which are valuable in gas storage and separation technologies .

Polymer Chemistry

In polymer science, azepan derivatives are explored as monomers for producing polymers with specific functionalities. The incorporation of (2E)-azepan-2-one hydrazone dihydrate into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Agricultural Chemistry

Pesticidal Activity

Research indicates that hydrazone compounds can exhibit pesticidal properties. (2E)-Azepan-2-one hydrazone dihydrate has been evaluated for its effectiveness against certain agricultural pests. Preliminary studies suggest that it may act as a bioactive agent in pest management strategies, potentially reducing reliance on conventional pesticides .

Plant Growth Regulation

Additionally, there is growing interest in the use of hydrazones as plant growth regulators. Compounds similar to (2E)-azepan-2-one hydrazone dihydrate have shown potential in promoting plant growth and enhancing resistance to environmental stressors . This application could lead to more sustainable agricultural practices.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Hydrazone Compounds

Structural Features

- (2E)-Azepan-2-one Hydrazone Dihydrate: Features a seven-membered lactam (azepanone) ring, a hydrazone group in the E-configuration, and two water molecules in the crystal lattice. The dihedral angle between aromatic systems (if present) and hydrogen-bonding networks likely influence its stability, as seen in analogous dihydrate structures .

- Naphthyl Hydrazones (Compounds 17–24): Incorporate a cyclohexenone ring fused with naphthalene and electron-withdrawing substituents (e.g., nitro groups), enhancing antifungal activity .

- MBTH Hydrochloride Hydrate: A benzothiazolinone-based hydrazone with a monohydrate structure, optimized for spectrophotometric detection of aldehydes .

Key Structural Differences :

Physical and Chemical Properties

Preparation Methods

Typical Reaction Scheme:

$$

\text{Azepan-2-one} + \text{Hydrazine hydrate} \rightarrow (2E)\text{-Azepan-2-one hydrazone dihydrate} + H_2O

$$

Preparation Methods

Direct Condensation in Alcoholic or Aqueous Media

- Solvents: Methanol, ethanol, or water are commonly used solvents, often with a mixture of methanol and acetic acid to facilitate the reaction and crystallization.

- Conditions: The mixture of azepan-2-one and hydrazine hydrate is refluxed for several hours (typically 4–8 hours) to ensure complete reaction.

- Isolation: After reflux, the mixture is cooled to room temperature, and the hydrazone precipitates out. The solid is filtered, washed with cold ethanol or water, and dried under vacuum to yield the dihydrate form.

This method is supported by analogous hydrazone preparations reported for similar lactam hydrazones and hydrazide-hydrazones, where reflux in ethanol or methanol with hydrazine hydrate yields high purity products.

Catalytic Oxidative Methods

A catalytic procedure involving hydrogen peroxide and ammonia has been reported for preparing hydrazones from ketones or aldehydes, which could be adapted for azepan-2-one hydrazone synthesis.

- Catalyst: Dilithium phosphate or disodium phosphate with ethylenediaminetetraacetic acid (EDTA) as stabilizer.

- Reactants: Azepan-2-one, hydrazine (or ammonia), and hydrogen peroxide in aqueous or mixed alcohol solvents.

- Temperature: Reaction temperature ranges from 0°C to 100°C; typically maintained around 50°C for optimal yield.

- Pressure: Atmospheric to 10 atmospheres, with higher pressure favoring retention of volatile reactants.

- Reaction Time: Several hours (e.g., 8 hours) with continuous stirring and gas flow (ammonia or hydrazine).

- Yield: Varies depending on conditions but can reach 40–50% or higher with optimization.

This method offers an alternative route that may improve reaction rates and selectivity, especially for industrial-scale syntheses.

Multi-Step Synthesis via Ester and Alcohol Intermediates

In some advanced synthetic routes involving strained polycyclic hydrocarbons, hydrazones are prepared via multi-step processes:

- Step 1: Formation of esters by boiling starting lactam or related hydrocarbons in acetic acid.

- Step 2: Saponification of esters to corresponding alcohols using alcoholic potassium hydroxide.

- Step 3: Oxidation of alcohols to aldehydes or ketones.

- Step 4: Reaction with excess hydrazine hydrate to form hydrazones.

Though this is a more complex route, it yields high purity hydrazones with yields around 85–90%. This method may be adapted for azepan-2-one hydrazone dihydrate if starting from ester or alcohol precursors.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, water | Methanol/water mixtures improve solubility and crystallization |

| Temperature | 50–100°C | Reflux conditions common; catalytic methods prefer ~50°C |

| Reaction Time | 4–8 hours | Longer reflux ensures complete conversion |

| Hydrazine hydrate | Stoichiometric to slight excess | Excess hydrazine drives reaction to completion |

| Catalyst (if used) | 0.01–1% w/w (e.g., phosphate salts) | Catalytic oxidative methods improve yield |

| Pressure | Atmospheric to 10 atm | Higher pressure retains volatile reactants |

| Yield | 40–90% depending on method | Higher yields from multi-step or catalytic methods |

Purification and Characterization

- Isolation: Hydrazone products typically crystallize as dihydrates due to hydrogen bonding with water molecules.

- Purification: Recrystallization from methanol/acetic acid or methanol/water mixtures is standard.

- Characterization: Confirmed by IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹), NMR (characteristic hydrazone NH and azepanone protons), and elemental analysis.

Summary of Research Findings

- The classical direct condensation of azepan-2-one with hydrazine hydrate in alcoholic solvents under reflux is the most straightforward and widely used method.

- Catalytic oxidative methods using hydrogen peroxide and ammonia or hydrazine provide an alternative route with potential for industrial application, offering controlled reaction conditions and moderate to good yields.

- Multi-step synthesis involving esterification, saponification, oxidation, and hydrazone formation can yield high purity products, albeit with more complexity.

- Reaction parameters such as solvent choice, temperature, catalyst presence, and reactant ratios significantly influence yield and purity.

- The dihydrate form is stable and can be isolated by controlled crystallization techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-Azepan-2-one hydrazone dihydrate, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves condensation of hydrazine derivatives with carbonyl precursors under controlled acidic or basic conditions. For hydrazone formation, nucleophilic attack by hydrazine on the carbonyl carbon is critical, followed by dehydration. Optimization of reaction conditions (e.g., 5% HClO₄ in methanol at 60°C for 1 hour) enhances yield by promoting complete conversion . Catalyst selection, solvent polarity, and temperature should be systematically varied to minimize side reactions. Post-synthesis purification via recrystallization or chromatography is essential to isolate the dihydrate form .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of (2E)-Azepan-2-one hydrazone dihydrate?

- Methodological Answer :

- ¹H-NMR : Monitor the disappearance of –NHNH₂ signals (δ ~8.36 ppm) to confirm hydrazone formation. Aromatic protons appear as multiplets (δ 6.8–7.8 ppm), while the N-CH=N group shows a doublet .

- IR : Look for characteristic C=N stretching (~1600 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands. The presence of water in dihydrates is confirmed by O-H stretches (~3400 cm⁻¹) .

- UV-Vis : Hydrazones exhibit π→π* transitions (200–400 nm), with shifts indicating conjugation or solvent effects .

Q. What are the critical considerations for maintaining the stability of (2E)-Azepan-2-one hydrazone dihydrate during storage and experimental handling?

- Methodological Answer : Stability is pH- and humidity-sensitive. Store under anhydrous conditions (desiccated, inert atmosphere) to prevent hydrate decomposition. Avoid exposure to aldehydes/ketones to prevent unintended hydrazone exchange reactions. Analytical methods (e.g., LC-MS) should include stability-indicating assays, such as monitoring for hydrazine byproducts using benzaldehyde derivatization .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for hydrazone derivatives across experimental models?

- Methodological Answer : Contradictions often arise from differences in bioavailability, metabolic degradation, or assay conditions (e.g., pH, temperature). To resolve these:

- Perform comparative studies using standardized protocols (e.g., fixed incubation times, controlled redox environments).

- Use isotope-labeled analogs (e.g., stable-isotope dilution) to track metabolic pathways and quantify degradation products .

- Investigate structure-activity relationships (SAR) by modifying substituents on the hydrazone backbone to isolate bioactive moieties .

Q. What computational strategies are effective in predicting supramolecular interactions of (2E)-Azepan-2-one hydrazone dihydrate in crystalline states?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks between hydrazone and water molecules. Parameters should include O-H⋯N (2.8–3.0 Å) and N-H⋯O (2.9–3.2 Å) interactions observed in crystal structures .

- Electron Localization Function (ELF) : Analyze electron density to predict π-π stacking (3.5–4.0 Å) between aromatic rings, which stabilizes crystal packing .

- DFT Calculations : Optimize dihedral angles (e.g., ~7° between pyrrole and pyridine rings) to model conformational preferences .

Q. What methodological approaches are recommended for analyzing hydrazone-water interactions in dihydrate forms using crystallographic data?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve intermolecular hydrogen bonds (e.g., O-H⋯N and O-H⋯O) and quantify bond lengths/angles. For example, water molecules in dihydrates often form bridging interactions between hydrazone layers .

- Thermogravimetric Analysis (TGA) : Determine dehydration temperatures to assess water molecule stability. Dihydrates typically lose water in two stages (50–150°C) .

- Hirshfeld Surface Analysis : Map molecular surfaces to visualize water-mediated contacts and quantify their contribution to crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.